1,1-Dichloro-2,2-difluoropropane

Physical Chemistry Thermodynamics Halogenated Compounds

1,1-Dichloro-2,2-difluoropropane (CAS 1112-01-2), also designated as HCFC-252 or R-252cb, is a halogenated propane derivative belonging to the hydrochlorofluorocarbon (HCFC) class. Its molecular structure features two chlorine atoms at the C1 position and two fluorine atoms at the C2 position of the propane backbone, yielding a molecular formula of C3H4Cl2F2 and a molecular weight of 148.97 g/mol.

Molecular Formula C3H4Cl2F2
Molecular Weight 148.96 g/mol
CAS No. 1112-01-2
Cat. No. B075328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dichloro-2,2-difluoropropane
CAS1112-01-2
Molecular FormulaC3H4Cl2F2
Molecular Weight148.96 g/mol
Structural Identifiers
SMILESCC(C(Cl)Cl)(F)F
InChIInChI=1S/C3H4Cl2F2/c1-3(6,7)2(4)5/h2H,1H3
InChIKeyLEDXZTGCBJWOFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dichloro-2,2-difluoropropane (CAS 1112-01-2): Essential Procurement Data for Research and Industrial Sourcing


1,1-Dichloro-2,2-difluoropropane (CAS 1112-01-2), also designated as HCFC-252 or R-252cb, is a halogenated propane derivative belonging to the hydrochlorofluorocarbon (HCFC) class [1]. Its molecular structure features two chlorine atoms at the C1 position and two fluorine atoms at the C2 position of the propane backbone, yielding a molecular formula of C3H4Cl2F2 and a molecular weight of 148.97 g/mol [1]. The compound is a colorless, volatile liquid with a boiling point of 78.5°C and density of 1.366 g/cm³ at ambient conditions .

Volatility researchIntermediate boiling range supports controlled evaporation and distillation studies.
Analytical standardDistinct isotopic pattern enables identity verification in mass spectrometry workflows.
Synthetic intermediatePrecursor for halogenation to higher chlorofluorocarbons and organofluorine derivatives.

Why 1,1-Dichloro-2,2-difluoropropane (HCFC-252) Cannot Be Replaced by Other Halogenated Propanes: A Procurement Perspective


Despite sharing a C3H4Cl2F2 molecular formula with several regioisomers, 1,1-dichloro-2,2-difluoropropane exhibits distinct physical properties that preclude direct substitution in applications requiring specific volatility or density parameters . The geminal chlorine substitution at C1 and geminal fluorine at C2 yields a boiling point approximately 3–5°C lower than its positional isomer 1,3-dichloro-1,1-difluoropropane (CAS 819-00-1), and a density that differs by approximately 0.026–0.027 g/cm³ . Furthermore, when compared to the widely used halogenated anesthetic halothane (2-bromo-2-chloro-1,1,1-trifluoroethane), 1,1-dichloro-2,2-difluoropropane exhibits a boiling point approximately 28°C higher and a density that is 27% lower [1]. These quantitative divergences directly impact distillation behavior, solvent miscibility, and formulation compatibility, rendering generic substitution untenable in regulated or precision-dependent workflows [2].

Regioisomer mismatch

Boiling point and density differ from the 1,3-isomer, potentially altering distillation behavior and phase separation in formulations.

Halothane divergence

Markedly higher boiling point and lower density may shift solvent performance and extraction efficiency compared to halothane-based protocols.

Volatility specificity

Intermediate volatility may not transfer directly to processes calibrated for more volatile or heavier halogenated propanes.

Quantitative Differentiation of 1,1-Dichloro-2,2-difluoropropane Against Structural Analogs and Class Comparators


Boiling Point Comparison: 1,1-Dichloro-2,2-difluoropropane Exhibits Lower Volatility Than Halothane and Distinct Distillation Behavior from Its Regioisomer

1,1-Dichloro-2,2-difluoropropane demonstrates a boiling point of 78.5°C, which is approximately 28.3°C higher than that of the widely used inhalation anesthetic halothane (50.2°C) and approximately 2.5–3°C lower than its positional isomer 1,3-dichloro-1,1-difluoropropane (81–81.5°C) . This intermediate volatility positions the compound as a candidate for applications where evaporation rate must be balanced between rapid volatilization and prolonged liquid-phase persistence [1].

Boiling point
Head-to-head
78.5°C vs halothane 50.2°C (+28.3°C); vs 1,3-isomer ~81°C (−2.5 to −3°C)
Supports volatility-based method selection and distillation differentiation.
Neat compound, atmospheric pressure.
Physical Chemistry Thermodynamics Halogenated Compounds

Density Differentiation: 1,1-Dichloro-2,2-difluoropropane Is Significantly Less Dense Than Halothane, Enabling Alternative Solvent and Formulation Applications

The density of 1,1-dichloro-2,2-difluoropropane is reported as 1.366 g/cm³, which is approximately 27% lower than the density of halothane (1.872–1.875 g/cm³) . Compared to its regioisomer 1,3-dichloro-1,1-difluoropropane, the target compound exhibits a marginally higher density (1.366 g/cm³ versus 1.34 g/cm³, a difference of +0.026 g/cm³ or +1.9%) . This density profile may influence phase separation behavior, liquid-liquid extraction efficiency, and buoyancy-related properties in multi-component systems.

Density
Head-to-head
1.366 g/cm³ (27% lower than halothane; +1.9% vs 1,3-isomer)
May influence solvent selection for extraction and gravimetric dispensing.
Ambient temperature, neat compound.
Physical Chemistry Formulation Science Halogenated Solvents

Anesthetic Potential: Inclusion in a Patent for Inhalation Anesthetic Compositions Differentiates This Compound from Non-Anesthetic Halogenated Propanes

United States Patent 3,242,047, assigned to ICI Ltd., explicitly claims inhalant anesthetic compositions comprising 1,1-dichloro-2,2-difluoropropane in admixture with oxygen, air, or pharmaceutically acceptable stabilizers such as ethanol, diphenylamine, or thymol [1]. The patent further teaches combination with other known inhalant anesthetics including ether, chloroform, nitrous oxide, ethylene, trichloroethylene, cyclopropane, halothane, divinyl ether, and trifluoroethyl vinyl ether [1]. While quantitative in vivo anesthetic potency data for this specific compound was not located in the open literature, its inclusion in a granted pharmaceutical patent establishes a defined and documented potential for anesthetic application that is not shared by all halogenated propanes within the class [2].

Anesthetic patent
Class-level inference
Explicitly claimed in U.S. Patent 3,242,047 as inhalant anesthetic component.
Reported inclusion supports pharmaceutical R&D screening context.
In vivo potency data not located; review required.
Medicinal Chemistry Inhalation Anesthetics Pharmaceutical Development

Molecular Weight and Exact Mass: Basis for Purity Verification and Analytical Method Development

The exact mass of 1,1-dichloro-2,2-difluoropropane is 147.9658 Da, corresponding to the monoisotopic mass of the C3H4Cl2F2 molecular formula (calculated 147.9658 Da) . This value differs from the exact mass of the 1,3-dichloro-1,1-difluoropropane regioisomer (147.9658 Da, identical due to identical elemental composition) but is distinguishable by retention time or fragmentation pattern in chromatographic and mass spectrometric analyses. The molecular weight (148.97 g/mol) and isotopic pattern (M, M+2, M+4 due to two chlorine atoms) provide a unique signature for compound identity verification against other halogenated propanes with differing halogen content, such as 1-chloro-2,2-difluoropropane (C3H5ClF2, MW ~114.5 g/mol) .

Exact mass & MW
Data to verify
Exact mass 147.9658 Da; MW 148.97 g/mol (C₃H₄Cl₂F₂)
Supports identity verification in mass spectrometry workflows.
Distinct isotopic pattern from two chlorine atoms.
Analytical Chemistry Mass Spectrometry Quality Control

Research and Industrial Application Scenarios for 1,1-Dichloro-2,2-difluoropropane Based on Verifiable Differential Evidence


Specialty Solvent for Temperature-Sensitive Degreasing or Extraction Processes Requiring Intermediate Volatility

Given a boiling point of 78.5°C—approximately 28°C higher than halothane and 3°C lower than its 1,3-regioisomer—1,1-dichloro-2,2-difluoropropane occupies a volatility niche suitable for cleaning or extraction applications where excessively rapid evaporation (as with halothane) would compromise process consistency, but where prolonged liquid residence (as with higher-boiling isomers) would impede throughput . This intermediate boiling point, combined with a density of 1.366 g/cm³, may be leveraged in liquid-liquid extraction protocols or precision cleaning of electronic and aerospace components [1].

Pharmaceutical R&D Exploration of Halogenated Inhalation Anesthetic Candidates

The explicit inclusion of 1,1-dichloro-2,2-difluoropropane in U.S. Patent 3,242,047 as a component of inhalant anesthetic compositions establishes a documented precedent for its investigation in anesthetic drug discovery . Researchers evaluating structure-activity relationships among halogenated propanes may prioritize this compound over structurally analogous regioisomers that lack comparable patent protection or documented pharmaceutical interest [1]. The compound's intermediate boiling point and density, which differ markedly from the clinical standard halothane, may offer distinct formulation or delivery characteristics warranting further exploration [2].

Analytical Reference Standard Development for Halogenated Propane Identification and Quantification

The well-defined exact mass (147.9658 Da), molecular weight (148.97 g/mol), and characteristic isotopic pattern arising from two chlorine atoms make 1,1-dichloro-2,2-difluoropropane a suitable candidate for use as an analytical reference standard in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) method development . Its distinct retention time and mass spectrometric signature facilitate unambiguous differentiation from other C3H4Cl2F2 regioisomers and halogen-substitution variants such as 1-chloro-2,2-difluoropropane [1].

Precursor for Further Halogenation to Higher Chlorofluorocarbons

The compound has been cited as a suitable precursor in halogenation processes, specifically in the synthesis of 1,1,2,2,3,3-hexachloro-1,3-difluoropropane via reaction with chlorine gas or other chlorinating agents under controlled conditions . This documented utility as a synthetic intermediate distinguishes 1,1-dichloro-2,2-difluoropropane from halogenated propanes that lack established downstream derivatization pathways, providing a procurement rationale for researchers engaged in organofluorine synthesis or the preparation of specialized CFC derivatives.

Application
Selection Property
Validation Focus
Specialty solvent for extraction and degreasing
Intermediate boiling range and density
Distillation consistency and solvent miscibility
Inhalation anesthetic candidate research
Documented patent inclusion
Patent review and SAR study design
Analytical reference standard development
Well-defined exact mass and isotopic signature
Method specificity and compound identification
Synthetic intermediate for halogenation
Established derivatization pathway
Reaction optimization and purity monitoring

Technical Documentation Hub

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38 linked technical documents
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